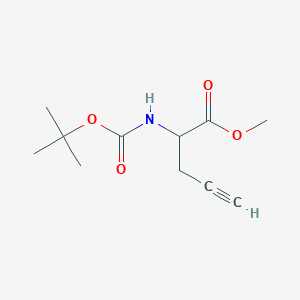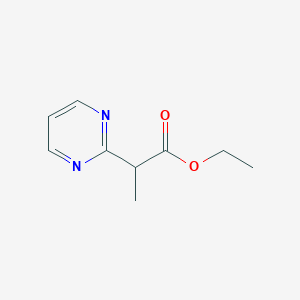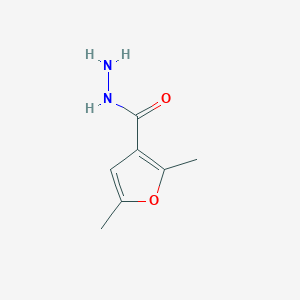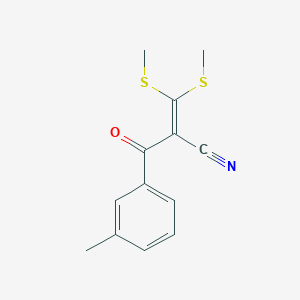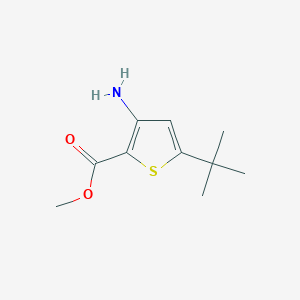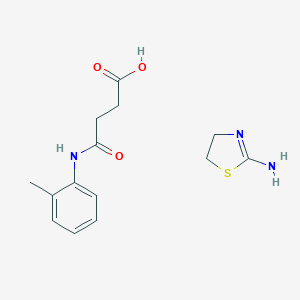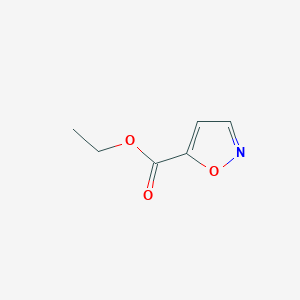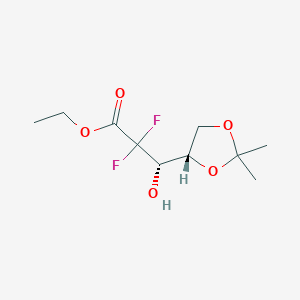![molecular formula C10H7F3N2O2S B071327 2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid CAS No. 175202-29-6](/img/structure/B71327.png)
2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid often involves multi-step reactions that utilize catalytic and green chemistry approaches. For instance, Ali et al. (2021) described an effective green one-pot and catalyst-free synthesis of novel compounds bearing both the thiophene and pyrazole structures, emphasizing the efficiency of using water as a solvent and the potential for anticancer activity of such compounds (Ali et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene and pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. Kumara et al. (2018) conducted X-ray crystallography and DFT studies on a novel pyrazole derivative, providing insights into the molecular geometry and electronic structures of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Compounds containing the thiophene and pyrazole rings are known for their reactivity and ability to undergo various chemical reactions, including Suzuki cross-coupling reactions as demonstrated by Ahmad et al. (2021), where they synthesized a series of compounds to study their electronic and nonlinear optical properties (Ahmad et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, of thiophene and pyrazole derivatives can vary significantly depending on the substituents and the structure of the compound. The synthesis and characterization studies often include thermogravimetric and differential scanning calorimetry analyses to evaluate these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of thiophene and pyrazole derivatives in chemical reactions and potential applications in drug design and materials science. For example, the study by Donohue et al. (2002) on the synthesis of a library of pyrazole carboxamides highlighted the importance of understanding the chemical properties of these compounds for their biological activity (Donohue et al., 2002).
Applications De Recherche Scientifique
Synthesis and Computational Applications
Pyrazole-thiophene-based amide derivatives, similar in structure to 2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid, have been synthesized using different methodologies. The electronic structure and NMR data of these compounds have been investigated using Density Functional Theory (DFT) calculations. This study revealed that certain synthesized compounds exhibit superior non-linear optical responses and chemical reactivity, indicating potential applications in materials science and chemical reactivity studies (Kanwal et al., 2022).
Anticancer Properties
A related compound, 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazoles, has demonstrated significant anticancer activity against various cancer cell lines. This suggests that derivatives of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid could potentially be explored for their anticancer properties (Ali et al., 2021).
Catalytic and Reactivity Studies
The reactivity of thiophene derivatives in palladium-catalyzed direct arylations has been examined, which is relevant to 2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid. Such studies are crucial for understanding the chemical behavior and potential catalytic applications of these compounds (Smari et al., 2015).
Synthesis of Bis-Pyrazolyl-Thiazoles
Research on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities. This highlights the potential of thiophene and pyrazole derivatives in the development of new therapeutic agents (Gomha et al., 2016).
Synthesis and Characterization of Dyes
Thiophene-based bis-heterocyclic monoazo dyes have been synthesized and characterized, indicating the utility of such compounds in dye chemistry and material sciences (Karcı & Karcı, 2012).
Coordination Chemistry
Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, and their coordination properties with various metals have been studied. This research is relevant to the field of coordination chemistry and the design of metal-organic frameworks (Radi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c1-15-5(4-8(14-15)10(11,12)13)6-2-3-7(18-6)9(16)17/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGIJDSTTJYEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379647 | |
| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid | |
CAS RN |
175202-29-6 | |
| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175202-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
